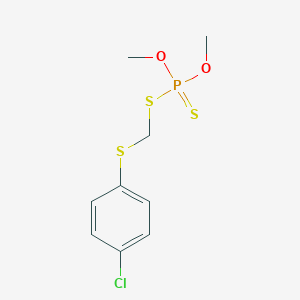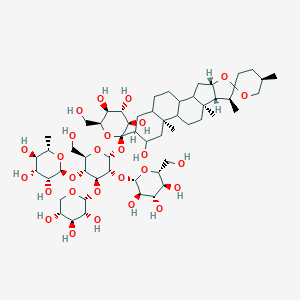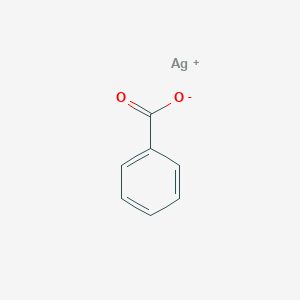
Sodium ethylxanthate
概要
説明
Sodium ethylxanthate is a chemical compound that is not directly discussed in the provided papers, but its potassium salt counterpart, potassium ethyl xanthate, is mentioned. Potassium ethyl xanthate is known to act as a corrosion inhibitor for copper in acidic chloride solutions . It is also used in the mobilization of nickel in biological systems, where it can form highly lipophilic complexes with nickel, facilitating the penetration of these complexes through cellular membranes . Although these papers do not directly address sodium ethylxanthate, the properties and reactions of its potassium salt may offer insights into the behavior of the sodium salt in similar contexts.
Synthesis Analysis
The synthesis of related compounds involves hydrolytic condensation, as seen in the synthesis of sodium cis-tetraethylcyclotetrasiloxanolate, which is produced from ethyltriethoxysilane in the presence of NaOH . While this does not directly describe the synthesis of sodium ethylxanthate, it provides an example of how sodium salts may be synthesized in a laboratory setting.
Molecular Structure Analysis
The molecular structure of sodium ethylxanthate is not directly analyzed in the provided papers. However, the structure of a related sodium compound, sodium cis-tetraethyltetrasiloxanolate, was determined by X-ray diffraction analysis . This indicates that similar analytical techniques could potentially be applied to determine the molecular structure of sodium ethylxanthate.
Chemical Reactions Analysis
The chemical reactions involving potassium ethyl xanthate include its ability to inhibit the anodic dissolution of copper and to increase the uptake of nickel in biological tissues when forming complexes with the metal . These reactions suggest that ethylxanthate compounds can interact with metal ions, which may also be true for sodium ethylxanthate.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium ethylxanthate are not directly reported in the provided papers. However, the electrochemical oxidation of sodium ethyl xanthate in aqueous solutions is studied, indicating that it can undergo electrooxidation under certain conditions, such as specific temperature ranges, current densities, and xanthate concentrations . This provides some insight into the reactivity and stability of the compound under electrochemical conditions.
科学的研究の応用
Summary of the Application
Sodium ethylxanthate is used as a collector in the froth flotation process. It renders the surface of the target mineral hydrophobic, allowing it to attach to air bubbles in the flotation cell and float to the top of the cell to be collected .
Methods of Application or Experimental Procedures
The flotation process involves grinding the ore to a fine size, adding the Sodium ethylxanthate (and possibly other chemicals), and then introducing air to create bubbles. The Sodium ethylxanthate attaches to the mineral particles, making them hydrophobic and allowing them to attach to the bubbles and float to the top .
Results or Outcomes
The use of Sodium ethylxanthate in the flotation process allows for the efficient separation of valuable minerals from the ore. In one study, a recovery rate of 86.1% was achieved with a Sodium ethylxanthate dosage of 300 g/t .
2. Eco-Friendly Xanthate-Based Flotation Agents
Summary of the Application
Sodium ethylxanthate is being studied for use in eco-friendly xanthate-based flotation agents. These agents aim to reduce the environmental impact of mining operations .
Methods of Application or Experimental Procedures
In this application, Sodium ethylxanthate is combined with other chemicals such as levulinic acid and 5-hydroxymethyl-2-furanacrylic acid. The resulting compound is then used in the flotation process .
Results or Outcomes
The use of these eco-friendly flotation agents has been shown to be effective in the flotation process without significantly affecting its efficiency or selectivity. This suggests that it may be possible to substitute commercial xanthate collectors with these more environmentally friendly alternatives .
Safety And Hazards
Sodium ethyl xanthate is flammable and its dust may form an explosive mixture with air . It is toxic and has severe corrosive hazard . It is harmful if swallowed or if inhaled, and it is toxic in contact with skin . It causes severe skin burns and eye damage . It causes damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .
将来の方向性
The Sodium Ethyl Xanthate market is experiencing substantial growth due to the rising demand for flotation agents in the mining industry . The growing emphasis on sustainable mining practices and stricter regulations regarding the use of chemicals in the mining industry will drive the demand for eco-friendly flotation agents like Sodium Ethyl Xanthate . Additionally, the increasing investments in mining activities in emerging economies, coupled with the rising consumption of minerals in various sectors, will further boost the growth of the Sodium Ethyl Xanthate market .
特性
IUPAC Name |
sodium;ethoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBEFUNINJXRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-01-9 (Parent) | |
| Record name | Sodium O-ethyl dithiocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044801 | |
| Record name | SEX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ethylxanthate | |
CAS RN |
140-90-9 | |
| Record name | Sodium O-ethyl dithiocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonodithioic acid, O-ethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SEX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium O-ethyl dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ETHYLXANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R5A3652VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















